molecular formula C20H18N2O4 B2845048 4-[[(Z)-2-cyano-3-(2-propan-2-yloxyphenyl)prop-2-enoyl]amino]benzoic acid CAS No. 1211887-22-7

4-[[(Z)-2-cyano-3-(2-propan-2-yloxyphenyl)prop-2-enoyl]amino]benzoic acid

Cat. No.: B2845048
CAS No.: 1211887-22-7
M. Wt: 350.374
InChI Key: YMSVTOVIRWNNFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[[(Z)-2-cyano-3-(2-propan-2-yloxyphenyl)prop-2-enoyl]amino]benzoic acid is a useful research compound. Its molecular formula is C20H18N2O4 and its molecular weight is 350.374. The purity is usually 95%.
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Biological Activity

4-[[(Z)-2-cyano-3-(2-propan-2-yloxyphenyl)prop-2-enoyl]amino]benzoic acid, a compound with a complex structure, has garnered attention for its potential biological activities. This article delves into its molecular characteristics, mechanisms of action, and various biological effects, supported by data tables and relevant case studies.

Molecular Characteristics

The compound's molecular formula is C17H22N2O2C_{17}H_{22}N_{2}O_{2}, with a molecular weight of 286.37 g/mol. Its structure includes a cyano group and a propan-2-yloxyphenyl moiety, which are crucial for its biological interactions.

PropertyValue
Molecular FormulaC17H22N2O2C_{17}H_{22}N_{2}O_{2}
Molecular Weight286.37 g/mol
CAS Number1181479-36-6
StructureStructure

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The cyano group and the propan-2-yloxyphenyl moiety facilitate binding to various enzymes and receptors, influencing cellular pathways related to growth and apoptosis.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.

Case Study:
A study evaluating the compound's effect on HT-29 and COLO-205 cell lines reported an IC50 value of approximately 10 µM, indicating significant cytotoxicity compared to standard chemotherapeutics like Cabozantinib (IC50 = 9.10 µM) .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. In vitro tests have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Table: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
C. albicans64 µg/mL

Pharmacological Studies

Pharmacological assessments have revealed that the compound interacts with key signaling pathways involved in inflammation and cancer progression. The inhibition of cyclooxygenase enzymes (COX-1 and COX-2) has been noted, contributing to its anti-inflammatory effects.

Research Findings:
A recent publication indicated that the compound significantly reduced the expression of pro-inflammatory cytokines in vitro, supporting its role as an anti-inflammatory agent .

Properties

IUPAC Name

4-[[(Z)-2-cyano-3-(2-propan-2-yloxyphenyl)prop-2-enoyl]amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4/c1-13(2)26-18-6-4-3-5-15(18)11-16(12-21)19(23)22-17-9-7-14(8-10-17)20(24)25/h3-11,13H,1-2H3,(H,22,23)(H,24,25)/b16-11-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMSVTOVIRWNNFA-WJDWOHSUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC=C1C=C(C#N)C(=O)NC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=CC=CC=C1/C=C(/C#N)\C(=O)NC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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